2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-14-6-7-16-17(11-14)29-21(23-16)25(12-15-5-3-4-10-22-15)20(28)13-24-18(26)8-9-19(24)27/h3-7,10-11H,2,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVUFSLFOCIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS No. 55750-63-5) is a hybrid molecule that incorporates a pyrrolidine moiety, a benzo[d]thiazole core, and a pyridine substituent. This structural diversity suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 308.29 g/mol. The compound features multiple functional groups that enhance its interaction with biological targets. The presence of the dioxopyrrolidine ring is notable for its potential to participate in various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Anticonvulsant Activity : Hybrid compounds derived from pyrrolidine derivatives have shown significant anticonvulsant properties in animal models. For instance, related compounds demonstrated protective effects in tests such as the maximal electroshock (MES) and pentylenetetrazole-induced seizures, suggesting a mechanism involving sodium/calcium current inhibition and TRPV1 receptor antagonism .
- Antinociceptive Properties : In vivo studies have reported that certain derivatives exhibit antinociceptive effects, indicating their potential utility in pain management .
- Antimicrobial Activity : Compounds with similar structural motifs have been evaluated for their antibacterial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives possess higher activity than standard antibiotics like ciprofloxacin .
Anticonvulsant Activity
A study focusing on hybrid pyrrolidine derivatives highlighted that compound 22 (related to the target compound) displayed potent anticonvulsant effects with effective doses (ED50) in various seizure models:
- MES:
- 6 Hz (32 mA):
- Pentylenetetrazole:
These findings suggest that the compound may act through multiple mechanisms, potentially making it a candidate for epilepsy treatment .
Antimicrobial Activity
In an antibacterial study, several derivatives were tested against common pathogens:
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Proteus vulgaris |
|---|---|---|---|---|
| 8 | 19 mm | 22 mm | 18 mm | 18 mm |
| 9 | 18 mm | 16 mm | 15 mm | 11 mm |
| 10 | 27 mm | 19 mm | 22 mm | 21 mm |
| Ciprofloxacin | 19 mm | 18 mm | 16 mm | 14 mm |
The results indicated that compounds 8 and 10 exhibited superior antimicrobial activity compared to ciprofloxacin against both Gram-positive and Gram-negative bacteria, demonstrating their potential as effective antimicrobial agents .
Case Studies
- Pyrrolidine Derivatives in Epilepsy Treatment : A focused study on hybrid compounds derived from pyrrolidine highlighted their efficacy in reducing seizure frequency in animal models. These compounds were noted for their favorable ADME-Tox profiles, indicating good absorption and low toxicity .
- Antimicrobial Efficacy : Another investigation into thiazole derivatives found that modifications to the benzo[d]thiazole core significantly influenced antibacterial potency, reinforcing the importance of structural optimization in drug design .
Scientific Research Applications
Therapeutic Applications
-
Cancer Therapy :
- Compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK4 and CDK6 can lead to reduced proliferation of cancer cells, making these compounds promising candidates for cancer treatment .
- Studies have shown that derivatives of thiazole-pyrimidine compounds exhibit significant anti-cancer activities by inducing apoptosis in cancer cell lines such as MV4-11 .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Inhibition of CDK Activity
Research highlighted the effectiveness of thiazole-pyrimidine derivatives in inhibiting CDK activity in vitro. These studies utilized cell lines treated with varying concentrations of the compounds, demonstrating significant reductions in cell proliferation at specific doses .
Case Study 2: Antimicrobial Evaluation
A series of synthesized derivatives were evaluated for their antimicrobial properties using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial activity, suggesting that the target compound may also be effective against similar pathogens .
Data Table: Summary of Biological Activities
Preparation Methods
Route Selection and Optimization
The carboxylic acid component is synthesized through nucleophilic substitution between succinimide and chloroacetic acid under basic conditions.
Procedure :
- Reaction Setup : Succinimide (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv). Chloroacetic acid (1.2 equiv) is added dropwise at 0°C.
- Stirring and Monitoring : The mixture is stirred at 60°C for 12 hours, with progress tracked by thin-layer chromatography (TLC).
- Workup : The reaction is quenched with ice water, acidified to pH 3 with HCl, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
- Purification : Recrystallization from ethanol yields 2-(2,5-dioxopyrrolidin-1-yl)acetic acid as a white solid (72% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 4.21 (s, 2H, CH₂CO), 2.85–2.75 (m, 4H, pyrrolidine-dione CH₂).
- ESI-MS : m/z 172.1 [M + H]⁺.
Synthesis of N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine
Benzo[d]thiazole Ring Formation
The 6-ethylbenzo[d]thiazol-2-amine precursor is prepared via cyclization of 4-ethyl-2-aminothiophenol with cyanogen bromide.
Procedure :
Alkylation with Pyridin-2-ylmethanamine
Procedure :
- Reaction : 6-Ethylbenzo[d]thiazol-2-amine (1.0 equiv) and pyridin-2-ylmethyl bromide (1.2 equiv) are heated in acetonitrile with potassium carbonate (2.0 equiv) at 80°C for 24 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the secondary amine (68% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.65 (m, 2H, benzothiazole-H), 7.34 (d, J = 7.6 Hz, 1H, pyridine-H), 7.22–7.18 (m, 1H, pyridine-H), 4.89 (s, 2H, CH₂N), 2.78 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.31 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Amide Coupling via CDI-Mediated Activation
Reaction Conditions and Mechanistic Insights
The coupling of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with the secondary amine employs CDI to generate an acyl imidazole intermediate, enhancing electrophilicity for nucleophilic attack.
Procedure :
- Activation : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 equiv) and CDI (1.5 equiv) are stirred in tetrahydrofuran (THF) at room temperature for 2 hours.
- Amine Addition : N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine (1.1 equiv) is added, and the mixture is refluxed for 18 hours.
- Workup : The reaction is diluted with water, extracted with dichloromethane, and dried (MgSO₄).
- Purification : Silica gel chromatography (ethyl acetate/methanol 9:1) affords the target compound (63% yield).
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Reagent | CDI | 63% |
| Solvent | THF | Maximizes solubility |
| Temperature | Reflux | Accelerates reaction |
| Reaction Time | 18 hours | Completes conversion |
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.71–7.65 (m, 2H, benzothiazole-H), 7.42 (d, J = 7.6 Hz, 1H, pyridine-H), 7.28–7.23 (m, 1H, pyridine-H), 4.92 (s, 2H, CH₂N), 4.21 (s, 2H, CH₂CO), 2.79 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.72–2.68 (m, 4H, pyrrolidine-dione CH₂), 1.30 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 176.5 (C=O), 170.2 (C=O), 156.3 (benzothiazole-C), 149.8 (pyridine-C), 137.2–121.4 (aromatic-C), 52.1 (CH₂N), 45.3 (CH₂CO), 28.7 (pyrrolidine-dione CH₂), 25.1 (CH₂CH₃), 14.5 (CH₂CH₃).
- HRMS (ESI) : m/z calc. for C₂₂H₂₃N₄O₃S [M + H]⁺: 423.1489, found: 423.1492.
Alternative Synthetic Pathways and Comparative Analysis
HATU-Mediated Coupling
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as an alternative coupling reagent improves yields to 71% but increases cost.
Procedure :
- Activation : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF are stirred at 0°C for 30 minutes.
- Amine Addition : The secondary amine (1.1 equiv) is added, and stirring continues at room temperature for 12 hours.
- Purification : Identical to CDI method.
Solid-Phase Synthesis
Immobilizing the amine component on Wang resin enables iterative coupling and cleavage, yielding 58% after HPLC purification.
Challenges and Mitigation Strategies
Steric Hindrance in Secondary Amine
The bulky benzothiazole and pyridine groups reduce nucleophilicity. Mitigation includes:
Purification Complexity
Co-elution of byproducts is addressed via:
- Gradient Elution : Incremental increases in methanol (5–10%) in ethyl acetate.
- Preparative HPLC : For analytical-grade material (>98% purity).
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound requires careful selection of solvents, catalysts, and reaction steps. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution or coupling reactions under reflux conditions. Ethanol or DMF/EtOH mixtures are common solvents, and catalysts like morpholine or triethylamine may enhance yields . Optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios) and identify optimal conditions through response surface methodology .
Basic: Which analytical techniques are essential for validating the structure and purity of this compound?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbonyl, amide).
- Elemental Analysis: Verification of calculated vs. experimental C, H, N, S content to confirm purity .
- High-Resolution Mass Spectrometry (HRMS): For molecular weight confirmation.
Advanced: How can computational modeling predict the compound’s biological interactions or reactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can model electronic properties and reaction pathways, while molecular docking simulations predict binding affinities to target proteins (e.g., Src kinase). Tools like AutoDock Vina or Schrödinger Suite integrate with experimental data to refine hypotheses. For example, morpholinoethoxy or pyridinylmethyl substitutions in analogs like KX2-391 were optimized using computational SAR studies .
Advanced: How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer:
Systematic approaches include:
- Stepwise Substitution: Synthesize derivatives with single substituent changes (e.g., replacing pyridine with thiazole) to isolate effects.
- In Vitro Assays: Compare inhibitory activity (e.g., IC₅₀ values) across analogs under standardized conditions.
- Molecular Dynamics Simulations: Investigate binding mode variations due to steric or electronic effects .
Advanced: What strategies are effective for optimizing membrane permeability or bioavailability in derivatives of this compound?
Methodological Answer:
- LogP Adjustments: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce excessive hydrophobicity.
- Prodrug Design: Mask polar groups (e.g., acetamide) with enzymatically cleavable moieties.
- In Silico ADMET Prediction: Tools like SwissADME or pkCSM can forecast pharmacokinetic properties early in design .
Basic: What are common purification challenges for this compound, and how can they be mitigated?
Methodological Answer:
Challenges include low solubility and byproduct contamination. Solutions:
- Recrystallization: Use mixed solvents (e.g., DMF/EtOH) to improve crystal formation.
- Column Chromatography: Optimize mobile phase polarity (e.g., hexane/ethyl acetate gradients) for separation.
- HPLC-Prep: For high-purity isolation, especially for enantiomers or isomers .
Advanced: How can multi-disciplinary approaches (e.g., chemical biology + computational modeling) elucidate the mechanism of action?
Methodological Answer:
- Chemical Biology: Use fluorescence polarization assays or SPR to measure target binding kinetics.
- Omics Integration: Transcriptomic/proteomic profiling post-treatment identifies downstream pathways.
- Hybrid Workflows: Combine ICReDD’s reaction path search methods with experimental validation to map reactivity and bioactivity .
Advanced: What statistical methods are critical for analyzing dose-response or toxicity data in preclinical studies?
Methodological Answer:
- Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
- ANOVA with Post Hoc Tests: Compare means across treatment groups (e.g., Tukey’s test).
- Principal Component Analysis (PCA): Reduce dimensionality in high-throughput toxicity screens .
Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Detailed Protocols: Document exact molar ratios, solvent grades, and equipment specifications.
- Stability Testing: Assess compound degradation under varying storage conditions (e.g., temperature, humidity).
- Interlab Validation: Share samples with independent labs for NMR/LC-MS cross-verification .
Advanced: What experimental frameworks are used to study metabolic pathways or degradation products of this compound?
Methodological Answer:
- Isotope Labeling: Track metabolic fate using ¹⁴C or ³H isotopes.
- LC-MS/MS Metabolomics: Identify phase I/II metabolites in hepatocyte incubations.
- Environmental Degradation Studies: Simulate hydrolysis/photolysis under controlled pH/light conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
